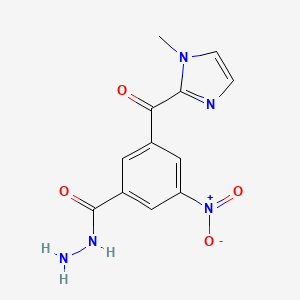
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and thiophene ringsThe presence of the thiophene ring, which is known for its diverse biological activities, adds to the compound’s importance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-thiouracil with appropriate chlorinating agents. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is usually carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
科学的研究の応用
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent and as a treatment for other diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
類似化合物との比較
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine
Uniqueness
4-Chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C11H11ClN2S |
|---|---|
分子量 |
238.74 g/mol |
IUPAC名 |
4-chloro-5,6-dimethyl-2-(5-methylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C11H11ClN2S/c1-6-4-5-9(15-6)11-13-8(3)7(2)10(12)14-11/h4-5H,1-3H3 |
InChIキー |
RPCFPUXRGVCNOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=NC(=C(C(=N2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)
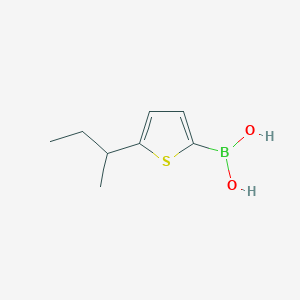
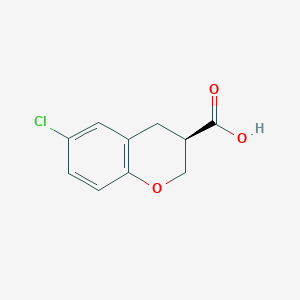
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
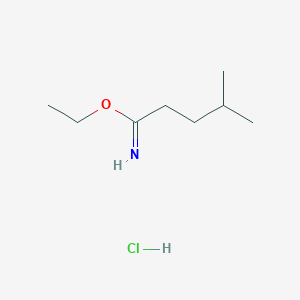
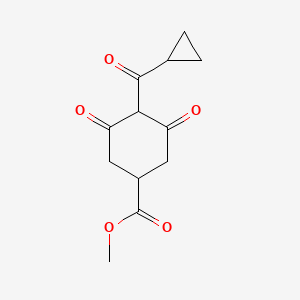
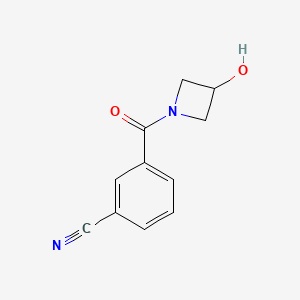

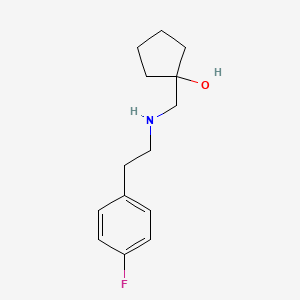
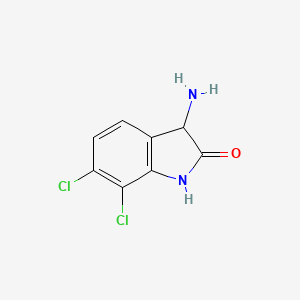
![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
